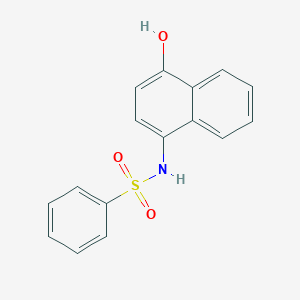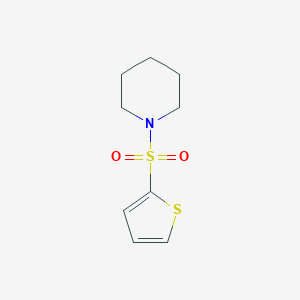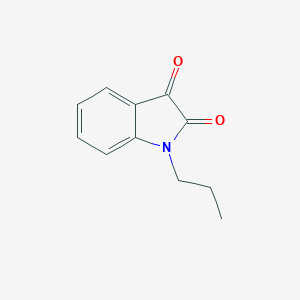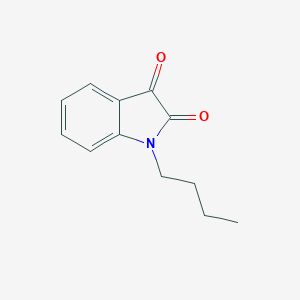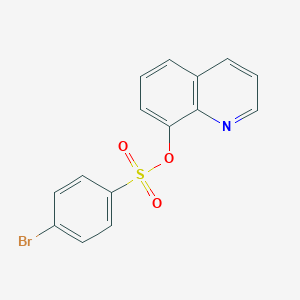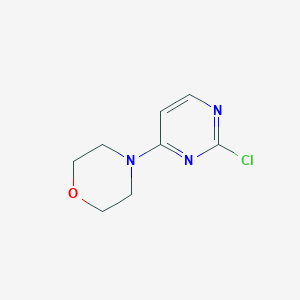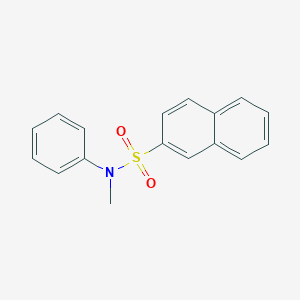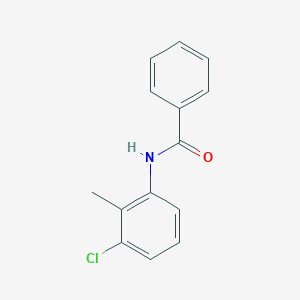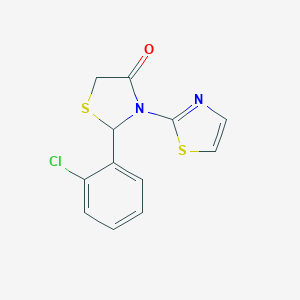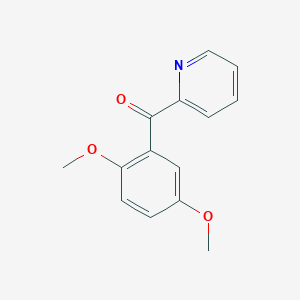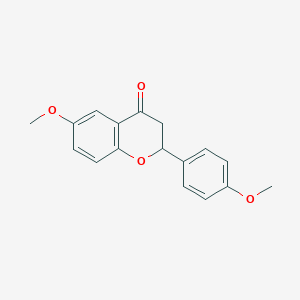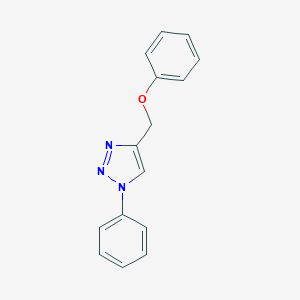
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole (PPPT) is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is not fully understood. However, it is believed that 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole acts as a nucleophile and forms covalent bonds with metal ions or other reactive species. This property of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole makes it useful in the detection of metal ions and biomolecules.
Biochemische Und Physiologische Effekte
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has been shown to have no significant biochemical or physiological effects. It is considered to be a non-toxic compound and does not exhibit any cytotoxicity or genotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has several advantages for lab experiments. It is a stable and non-toxic compound, making it safe to handle. It is also readily available and relatively inexpensive. However, one limitation of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is its low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions and biomolecules. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can also be used as a building block for the synthesis of new organic compounds with unique properties. Additionally, 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is a unique and versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has shown great potential for future applications in various fields of science and technology.
Synthesemethoden
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can be synthesized through the reaction of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole with phenol in the presence of a base. The reaction yields 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole as a white crystalline solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has been extensively used in scientific research for its diverse applications. It has been used as a ligand in the synthesis of metal complexes, and as a building block for the synthesis of various organic compounds. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has also been used in the development of fluorescent probes for the detection of metal ions and biomolecules.
Eigenschaften
CAS-Nummer |
58432-25-0 |
|---|---|
Produktname |
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole |
Molekularformel |
C15H13N3O |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-(phenoxymethyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3O/c1-3-7-14(8-4-1)18-11-13(16-17-18)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
InChI-Schlüssel |
YAMKQOLLUFRTQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3 |
Andere CAS-Nummern |
58432-25-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



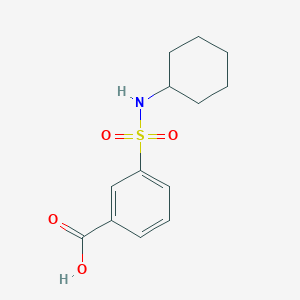
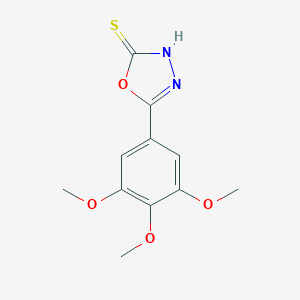
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
